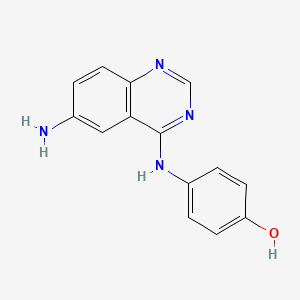
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrazinone core, substituted with a chloro group, an isopropyl group, and a piperazinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Substitution with isopropyl group: Alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyrazinone ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated or reduced pyrazinone derivatives.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 5-Chloro-1-isopropyl-3-(morpholin-4-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(pyrrolidin-1-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(piperidin-1-yl)pyrazin-2(1H)-one
Comparison
Compared to similar compounds, 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one may exhibit unique properties due to the presence of the piperazinyl group, which can influence its biological activity and chemical reactivity
特性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
5-chloro-3-piperazin-1-yl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C11H17ClN4O/c1-8(2)16-7-9(12)14-10(11(16)17)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3 |
InChIキー |
XILVWPCJUYZXDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C(C1=O)N2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


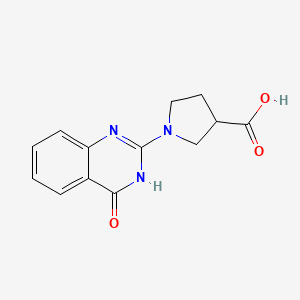
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)

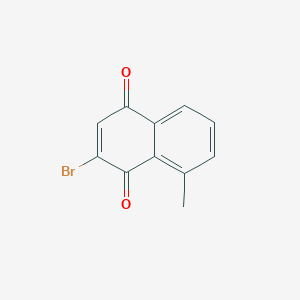






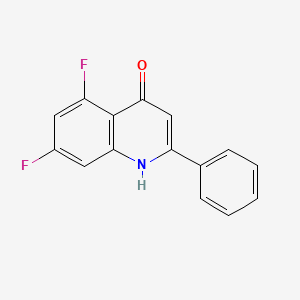
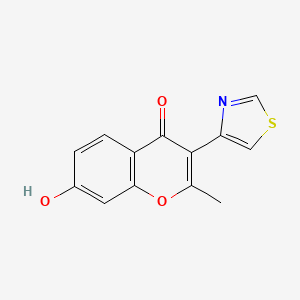
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
